molecular formula C19H31NaO3S B15089567 Sodium 2-tridecylbenzenesulfonate CAS No. 925392-78-5

Sodium 2-tridecylbenzenesulfonate

Cat. No.: B15089567
CAS No.: 925392-78-5
M. Wt: 362.5 g/mol
InChI Key: AFYPNTUHYMOABW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing sodium 2-tridecylbenzenesulfonate involves the sulfonation of tridecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction typically occurs at temperatures between 30-60°C. The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce the final product .

Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large-scale reactors to ensure consistent quality and yield. The use of continuous reactors allows for efficient production and control over reaction conditions, leading to high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-tridecylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation and reduction reactions can modify the alkyl chain or the sulfonate group .

Scientific Research Applications

Sodium 2-tridecylbenzenesulfonate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of sodium 2-tridecylbenzenesulfonate is its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of the hydrophobic alkyl chain with lipid bilayers and the hydrophilic sulfonate group with water molecules. This dual interaction allows the compound to solubilize oils and fats, making it an effective cleaning agent .

Comparison with Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Sodium decylbenzenesulfonate
  • Ammonium dodecylbenzenesulfonate
  • Calcium dodecylbenzenesulfonate
  • DEA-dodecylbenzenesulfonate
  • Isopropylamine dodecylbenzenesulfonate
  • Magnesium isododecylbenzenesulfonate
  • MIPA-dodecylbenzenesulfonate
  • Potassium dodecylbenzenesulfonate
  • TEA-dodecylbenzenesulfonate
  • TEA-tridecylbenzenesulfonate

Uniqueness: Compared to other similar compounds, sodium 2-tridecylbenzenesulfonate has a longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective at solubilizing oils and fats. This unique property makes it particularly valuable in applications requiring strong emulsifying and cleansing abilities .

Properties

CAS No.

925392-78-5

Molecular Formula

C19H31NaO3S

Molecular Weight

362.5 g/mol

IUPAC Name

sodium;2-tridecylbenzenesulfonate

InChI

InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22;/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22);/q;+1/p-1

InChI Key

AFYPNTUHYMOABW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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